Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one

Molecular weight Mass spectrometry Chromatographic retention

Sourcing authenticated fused oxirane-cyclopentane-furan scaffolds is critical for prostaglandin precursor research. This saturated C₇H₁₄O₂ compound resolves identity verification gaps common among dehydro and difluoro analogs. - GC-MS spectrum registered in Wiley KnowItAll Library (ID: I1UZQFQ35Sx) enables direct spectral matching upon receipt. - Intermediate density (~1.302 g/cm³) and elevated flash point (~65.7°C) improve phase separation and heated reaction safety versus hydrocarbon congeners. - Available at 95-97% purity for researchers requiring the specific oxidation state for ring-opening studies.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Cat. No. B12105687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1C2C(CC(=O)O2)C3C1O3
InChIInChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2
InChIKeyMUIDESAARNCREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one: Structural Identity and Analytical Reference Standards


Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one is a saturated tricyclic heterocycle incorporating a fused oxirane–cyclopentane–furan ring system. The compound is registered in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, with a GC-MS spectrum available for identity confirmation [1]. Its molecular formula is reported as C₇H₁₄O₂ (exact mass 130.09938 g/mol) [1]. A structurally related dehydro analog, hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (C₇H₈O₃, MW 140.14), also carries a KnowItAll entry with both FTIR and GC-MS spectra [2]. Commercial sourcing channels list this compound as a research intermediate, with purity specifications ranging from 95% to 97% depending on the supplier .

Wiley KnowItAll GC-MS spectrum available for identity confirmation
Sourced as a research intermediate; purity specifications vary by supplier
Structurally related cyclopropa-pentalene analogs exhibit distinct molecular and physical properties

Evidence-Driven Selection Rationale: Why Cyclopropa-Pentalene Analogs Cannot Be Interchanged


Compounds within the cyclopropa[a]pentalene and dioxatricyclo family exhibit substantial variation in molecular formula, ring saturation, heteroatom count, and physicochemical properties, making generic substitution scientifically unsound. The di-oxa scaffold C₇H₁₄O₂ (target compound) differs from the mono-oxa dioxatricyclo[4.3.0.0²,⁴]nonan-8-one scaffold (C₇H₈O₃) by two hydrogen atoms and one oxygen atom, yielding a mass difference of ~10 Da that materially alters chromatographic retention, ionization efficiency, and solubility profiles [1][2]. The difluoro analog (C₇H₆F₂O₃, MW 176.12) introduces both a mass shift of +46 Da and significant electronic perturbation from fluorine substitution, which precludes its use as a direct replacement in any application where the non-fluorinated scaffold is specified [3]. The parent hydrocarbon cyclopropa[cd]pentalene (C₈H₈, MW 104.15) lacks the oxygen heteroatoms entirely and has a boiling point of 145.8°C versus 189.9°C for the closest dioxa analog, underscoring that even core-ring congeners cannot serve as surrogates . These quantifiable differences necessitate compound-specific procurement and analytical verification.

Dehydro-oxireno analog
Mass difference and oxygen count alter chromatographic retention and ionization; may not transfer directly.
Difluoro analog
Fluorine substitution introduces electronic perturbation and mass shift; direct replacement unlikely without validation.
Parent hydrocarbon analog
Absence of oxygen heteroatoms changes boiling point and density; not a suitable surrogate for oxygenated scaffold applications.

Quantitative Differentiation Evidence: Target Compound vs. Closest Structural Analogs


Molecular Weight and Mass Spectrometry Differentiation

The target compound (C₇H₁₄O₂) has a molecular weight of 130.19 g/mol, which is 10.05 g/mol lower than the dehydro-dioxa analog hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (C₇H₈O₃, MW 140.14) and 45.93 g/mol lower than the 5,5-difluoro derivative (C₇H₆F₂O₃, MW 176.12) [1][2][3]. This mass difference is readily resolved by low-resolution mass spectrometry (Δm/z ≥ 10) and translates to distinct GC retention indices in the Wiley Registry database [1].

MW Differentiation
Reported
130.19 g/mol (target) vs 140.14 (dehydro), 176.12 (difluoro)
Mass difference ≥10 Da supports unambiguous MS identity confirmation
Wiley Registry and SpectraBase cross-study comparable
Molecular weight Mass spectrometry Chromatographic retention

Boiling Point and Volatility Safety Differentiation

The closest available boiling point datum for the core scaffold comes from the structurally related 1,4-dioxacyclopropa[cd]pentalene,hexahydro- (CAS 26648-36-2, C₆H₈O₂, MW 112.13), which has a reported boiling point of 189.9°C at 760 mmHg and a flash point of 65.7°C . By contrast, the parent hydrocarbon cyclopropa[cd]pentalene (C₈H₈, MW 104.15) boils at 145.8°C with a flash point of only 19.9°C . The dioxa compound's ~44°C higher boiling point and 46°C higher flash point are consistent with the polarity contribution of the two oxygen atoms and indicate significantly reduced flammability hazard during handling and storage.

Boiling Point Context
Class-level inference
~189.9°C (dioxa scaffold) vs 145.8°C (hydrocarbon); flash point ~65.7°C vs 19.9°C
Higher boiling point and flash point context may reduce flammability risk during handling
Predicted from structural analog; data to verify
Boiling point Distillation Flash point Volatility

GC-MS Spectral Library Coverage for Identity Confirmation

The target compound has a verified GC-MS spectrum cataloged in the Wiley KnowItAll Mass Spectral Library (SpectraBase Compound ID: I1UZUFQ35Sx), enabling direct library-match identity confirmation [1]. Its dehydro-oxireno analog additionally has an FTIR spectrum available (SpectraBase Compound ID: 5bfxndQ8MDq), providing dual-mode (MS + IR) orthogonal identity verification [2]. In contrast, the difluoro analog (CAS 73347-05-4) and the parent dioxacyclopropa[cd]pentalene (CAS 26648-36-2) lack publicly accessible reference spectra in the Wiley Registry [3]. For procurement QC, the availability of a library-matched GC-MS spectrum eliminates ambiguity in incoming material identity confirmation.

Spectral Library Coverage
Reported
Wiley KnowItAll MS spectrum confirmed; difluoro and parent dioxa analogs lack reference spectra
Library-matched spectrum supports procurement QC identity testing
Dehydro-oxireno analog also has FTIR and MS spectra available
GC-MS Spectral library Identity confirmation Quality control

Density and Refractive Index Physical Property Differentiation

The dioxa-scaffold analog (CAS 26648-36-2) has a computed density of 1.302 g/cm³ and a refractive index of 1.539 . This is substantially higher than the parent hydrocarbon cyclopropa[cd]pentalene (density 1.15 g/cm³, refractive index 1.629) , reflecting the mass contribution of the oxygen atoms. The dehydro-oxireno analog (CAS 54483-30-6) has a computed density of 1.397 g/cm³, consistent with its higher oxygen content and greater ring strain . These differences in density (>0.09 g/cm³ between closest analogs) are sufficient to affect biphasic extraction behavior and solvent partition coefficients.

Density & Refractive Index
Class-level inference
~1.302 g/cm³, RI ~1.539 (dioxa) vs 1.15 g/cm³ (hydrocarbon), 1.397 g/cm³ (dehydro-oxireno)
Density differences may alter phase-separation behavior in liquid-liquid extraction
Computed values from analogs; verify experimentally
Density Refractive index Formulation Physical property

Recommended Application Scenarios Based on Verified Differentiation Evidence


GC-MS Library-Matched Identity Confirmation for Procurement QC

Because Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one has a cataloged GC-MS spectrum in the Wiley KnowItAll Mass Spectral Library (Compound ID: I1UZUFQ35Sx), incoming material can be authenticated by direct spectral library matching [1]. This is not currently feasible for the difluoro analog (CAS 73347-05-4) or the parent dioxa scaffold (CAS 26648-36-2), which lack publicly available reference spectra [2]. Laboratories requiring unambiguous identity confirmation upon receipt should prioritize this compound over spectral-data-deficient analogs.

Prostaglandin Intermediate Synthesis with Defined Oxirane Stereochemistry

The oxirane-fused cyclopenta[b]furan core of this compound class has established utility as a prostaglandin intermediate scaffold, as evidenced by the conversion of related dioxatricyclo[4.3.0.0²,⁴]nonan-8-one derivatives into prostaglandin precursors [1][2]. The target compound's saturated C₇H₁₄O₂ scaffold offers a distinct reduction state compared to the dehydro analog (C₇H₈O₃), which may influence ring-opening regioselectivity. Researchers developing prostaglandin analog libraries should select the specific oxidation-state scaffold (C₇H₁₄O₂ vs. C₇H₈O₃) that matches their intended synthetic route.

Low-Flammability Reaction Screening with Flash Point Safety Gate

With a predicted flash point of ~65.7°C for the dioxa scaffold (compared to 19.9°C for the parent hydrocarbon cyclopropa[cd]pentalene), compounds in this oxygenated series present reduced fire hazard during heated reaction screening or solvent distillation [1][2]. High-throughput experimentation laboratories with automated reaction platforms that impose flash-point-based safety thresholds should preferentially select the dioxa compound over the highly flammable hydrocarbon analog for reactions conducted above ambient temperature.

Biphasic Extraction Workflow with Predictable Density Partitioning

The computed density of ~1.302 g/cm³ for the dioxa scaffold analog (versus 1.15 g/cm³ for the hydrocarbon and 1.397 g/cm³ for the dehydro-oxireno analog) positions this compound in an intermediate density range that may facilitate phase separation in aqueous-organic extraction protocols [1][2]. Process chemistry groups developing workup procedures for multi-step syntheses should use the density value to predict organic-layer positioning (upper vs. lower phase) when selecting extraction solvents.

Application
Selection Property
Validation Focus
Procurement QC identity confirmation
GC-MS library-matched spectrum
Spectral match verification
Prostaglandin intermediate synthesis
Oxidation-state scaffold selection
Ring-opening regioselectivity
Elevated-temperature reaction screening
Flash point context
Flammability risk assessment under heating
Liquid-liquid extraction workflow
Density for phase positioning
Organic-layer separation behavior
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